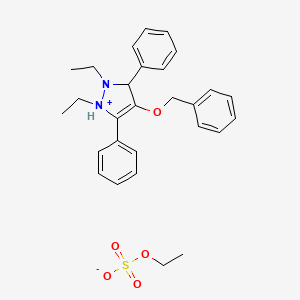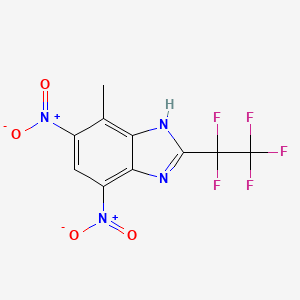
Dihexyl(methyl)(3-methylphenoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihexyl(methyl)(3-methylphenoxy)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to two hexyl groups, one methyl group, and a 3-methylphenoxy group. This compound is part of a broader class of silanes, which are known for their versatility in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dihexyl(methyl)(3-methylphenoxy)silane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across an unsaturated carbon-carbon bond. This reaction is often catalyzed by transition metals such as platinum or rhodium. The general reaction conditions include:
Temperature: 25-100°C
Solvent: Toluene or hexane
Catalyst: Platinum-based catalysts like Karstedt’s catalyst
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Preparation of Reactants: Ensuring high purity of hexyl, methyl, and 3-methylphenoxy precursors.
Catalytic Hydrosilylation: Using a platinum catalyst in a solvent medium.
Purification: Distillation or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Dihexyl(methyl)(3-methylphenoxy)silane can undergo various chemical reactions, including:
Oxidation: Conversion to silanols or siloxanes.
Reduction: Formation of silanes with different substituents.
Substitution: Replacement of the phenoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents like chlorine or bromine.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Simpler silanes.
Substitution: Halogenated silanes or other substituted silanes.
Applications De Recherche Scientifique
Dihexyl(methyl)(3-methylphenoxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism by which Dihexyl(methyl)(3-methylphenoxy)silane exerts its effects is primarily through its ability to form stable silicon-carbon and silicon-oxygen bonds. These bonds are crucial in various chemical reactions and applications. The molecular targets and pathways involved include:
Silicon-Carbon Bond Formation: Facilitates the creation of complex organosilicon structures.
Silicon-Oxygen Bond Formation: Enhances the stability and functionality of the compound in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl(3-methylphenoxy)silane
- Diethyl(3-methylphenoxy)silane
- Diphenyl(3-methylphenoxy)silane
Uniqueness
Dihexyl(methyl)(3-methylphenoxy)silane is unique due to its specific combination of hexyl, methyl, and 3-methylphenoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specialized applications where other silanes may not perform as effectively.
Propriétés
Numéro CAS |
59280-33-0 |
|---|---|
Formule moléculaire |
C20H36OSi |
Poids moléculaire |
320.6 g/mol |
Nom IUPAC |
dihexyl-methyl-(3-methylphenoxy)silane |
InChI |
InChI=1S/C20H36OSi/c1-5-7-9-11-16-22(4,17-12-10-8-6-2)21-20-15-13-14-19(3)18-20/h13-15,18H,5-12,16-17H2,1-4H3 |
Clé InChI |
CARQBEDSJGRYMM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC[Si](C)(CCCCCC)OC1=CC=CC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



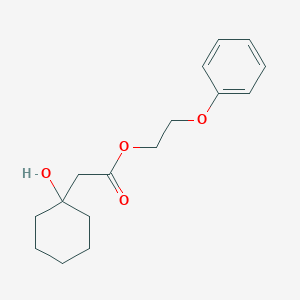

![4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}-N-phenylbenzene-1-sulfonamide](/img/structure/B14616650.png)
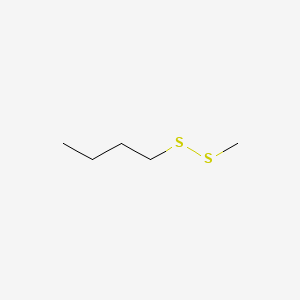


![1,1-Difluorospiro[2.5]octane](/img/structure/B14616660.png)
![(Pyridin-3-yl)methyl [4-(hexylsulfanyl)phenyl]carbamate](/img/structure/B14616668.png)
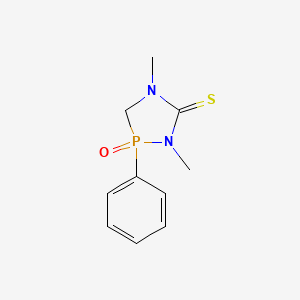
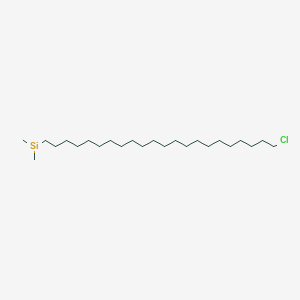
![N-Carbamoyl-2-cyano-2-[(cyclohexyloxy)imino]acetamide](/img/structure/B14616692.png)
